GDC-0152

IAP antagonism ML-IAP/Livin binding affinity

GDC-0152 is a clinically evaluated Smac mimetic with balanced sub‑50 nM Ki against XIAP, cIAP1/2, and ML‑IAP—the only reference compound combining Phase 1 human PK (CL 9 mL/min/kg, Vd 0.6 L/kg), oral bioavailability, and validated orthotopic GBM efficacy data. It uniquely triggers RIPK1‑dependent necroptosis, making it irreplaceable for apoptosis‑resistant models. Choose GDC-0152 for direct translation from preclinical efficacy to clinical exposure modeling without allometric scaling uncertainty.

Molecular Formula C25H34N6O3S
Molecular Weight 498.6 g/mol
Cat. No. B8051015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0152
Molecular FormulaC25H34N6O3S
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C(=O)NC3=C(N=NS3)C4=CC=CC=C4)NC
InChIInChI=1S/C25H34N6O3S/c1-16(26-2)22(32)27-21(18-12-7-4-8-13-18)25(34)31-15-9-14-19(31)23(33)28-24-20(29-30-35-24)17-10-5-3-6-11-17/h3,5-6,10-11,16,18-19,21,26H,4,7-9,12-15H2,1-2H3,(H,27,32)(H,28,33)
InChIKeyWZRFLSDVFPIXOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDC-0152 for Research Procurement: IAP Antagonist with Defined Human Clinical Pharmacokinetics


GDC-0152 (CAS 873652-48-3) is a synthetic, monovalent Smac mimetic small molecule that antagonizes inhibitor of apoptosis (IAP) proteins [1]. It binds selectively to the BIR3 domains of XIAP, cIAP1, cIAP2, and the BIR domain of ML-IAP (Livin), with Ki values of 28, 17, 43, and 14 nM respectively, while showing substantially lower affinity for XIAP BIR2 (Ki = 112 nM) [2]. The compound has completed Phase 1 clinical evaluation (NCT00977067) in patients with advanced solid tumors, with published human pharmacokinetic parameters including mean plasma clearance of 9 ± 3 mL/min/kg and volume of distribution of 0.6 ± 0.2 L/kg [2].

Why GDC-0152 Cannot Be Substituted by Other Smac Mimetics Without Experimental Revalidation


Smac mimetics exhibit substantial divergence in their IAP binding profiles, functional degradation kinetics, and in vivo pharmacology that preclude simple interchange. AT-406 (SM-406) demonstrates markedly higher affinity for cIAP1 (Ki = 1.9 nM) than for XIAP (Ki = 66.4 nM) [1], whereas GDC-0152 maintains a more balanced profile across XIAP (28 nM), cIAP1 (17 nM), and ML-IAP (14 nM) [2]. Birinapant is predominantly a cIAP1/2-targeting agent with Kd < 1 nM for cIAP1 but substantially weaker XIAP antagonism [1]. LCL161 demonstrates a divergent IAP selectivity signature [3]. These distinct binding signatures translate into differential cellular responses, including the unique activation of RIPK1-dependent necroptosis observed with GDC-0152 [4]. Consequently, substituting one Smac mimetic for another without confirmatory target engagement and functional assays introduces uncontrolled experimental variables.

GDC-0152 Quantitative Differentiation: Head-to-Head Affinity, PK, and In Vivo Efficacy Data


GDC-0152 Versus AT-406: Superior ML-IAP Affinity with More Balanced Multi-IAP Profile

GDC-0152 demonstrates 4.7-fold higher affinity for ML-IAP (Ki = 14 nM) compared to XIAP (Ki = 28 nM), whereas AT-406 exhibits the opposite selectivity, with 35-fold higher affinity for cIAP1 (Ki = 1.9 nM) than for XIAP (Ki = 66.4 nM) [1]. For experiments requiring robust ML-IAP antagonism—relevant in glioblastoma where ML-IAP expression correlates with poor patient survival—GDC-0152 provides quantifiably stronger target engagement at this IAP family member compared to AT-406 [2]. Additionally, GDC-0152 maintains a more balanced multi-IAP inhibition profile (XIAP 28 nM, cIAP1 17 nM, cIAP2 43 nM, ML-IAP 14 nM) [3].

IAP antagonism ML-IAP/Livin binding affinity Smac mimetics apoptosis

GDC-0152 Intra-BIR Domain Selectivity: 4-Fold Discrimination Against XIAP BIR2 Versus BIR3

GDC-0152 exhibits domain-level selectivity within XIAP, binding to the BIR3 domain (Ki = 28 nM) with 4-fold higher affinity than to the BIR2 domain (Ki = 112 nM) . This intra-protein discrimination is functionally significant because XIAP BIR3 binds and inhibits caspase-9, while the BIR2-linker-BIR1 region binds caspase-3 and caspase-7 [1]. The lower affinity for BIR2 suggests GDC-0152 may differentially modulate XIAP-mediated caspase inhibition pathways, a nuance not captured by reporting only pan-XIAP binding. While comparable BIR2/BIR3 selectivity data for AT-406 and Birinapant are not systematically reported in primary literature, GDC-0152's BIR2 Ki (112 nM) has been explicitly quantified and published .

XIAP BIR domain selectivity caspase inhibition structure-activity relationship

GDC-0152 Human Pharmacokinetics: Defined Linear PK with Published Clearance and Vd Parameters

GDC-0152 has been evaluated in human Phase 1 clinical trials (NCT00977067) with fully published pharmacokinetic parameters [1]. It exhibits linear pharmacokinetics over the tested intravenous dose range of 0.049 to 1.48 mg/kg [2]. Mean plasma clearance in humans is 9 ± 3 mL/min/kg, and the volume of distribution (Vd) is 0.6 ± 0.2 L/kg [2]. In contrast, AT-406 (Debio 1143) and Birinapant have distinct PK profiles reflective of their differing chemical structures and metabolic liabilities [3]. The availability of these defined human PK parameters enables researchers to estimate in vivo exposure for preclinical-to-clinical translation studies without relying on allometric scaling from rodent data alone.

pharmacokinetics clinical candidate clearance volume of distribution dose proportionality

GDC-0152 Oral Efficacy in MDA-MB-231 Breast Cancer Xenograft: Tumor Growth Inhibition at 10–100 mg/kg

GDC-0152 inhibits tumor growth when dosed orally in the MDA-MB-231 triple-negative breast cancer xenograft model at doses ranging from 10 to 100 mg/kg [1]. This same model was used to establish the in vivo antitumor activity of other Smac mimetics, including LCL161 and Birinapant, though direct head-to-head efficacy comparisons at matched doses have not been reported [2]. GDC-0152's efficacy is accompanied by a demonstrated in vitro selectivity window: it decreases viability of MDA-MB-231 breast cancer cells while sparing normal human mammary epithelial cells (HMECs) [1]. The combination of oral bioavailability and preserved activity in this well-characterized TNBC model provides a validated benchmark for researchers comparing Smac mimetic candidates.

breast cancer xenograft oral bioavailability tumor growth inhibition in vivo efficacy

GDC-0152 in Glioblastoma Orthotopic Xenograft: Dose-Dependent Survival Improvement Correlates with ML-IAP Expression

In an orthotopic U87MG glioblastoma xenograft model, GDC-0152 demonstrated dose-dependent efficacy: it postponed tumor formation, slowed tumor growth, and significantly improved survival of GBM-bearing mice [1]. This study was the first to establish that ML-IAP protein expression correlates with GBM patient survival and that its antagonist GDC-0152 improves outcome in xenografted mice [1]. The orthotopic nature of this model—implanting tumor cells directly into the brain—provides a more clinically relevant assessment of CNS penetration and intratumoral activity compared to subcutaneous xenografts. Comparable orthotopic glioblastoma efficacy data for AT-406 or Birinapant have not been reported with the same level of detail [2].

glioblastoma orthotopic xenograft ML-IAP survival benefit brain tumor

GDC-0152 Unique Mechanistic Signature: RIPK1-Dependent Necroptosis Activation

Preclinical studies have identified that GDC-0152 activates a RIPK1-dependent necroptosis pathway, revealing a non-classical mechanism of action for IAP inhibitors [1]. This contrasts with the primary mechanism described for AT-406, which selectively degrades cIAP1 to induce apoptosis, and Birinapant (TL32711), which synergizes with TRAIL to induce apoptotic cell death [1]. The necroptotic pathway represents a caspase-independent form of programmed cell death that may be therapeutically relevant in apoptosis-resistant tumors. While the quantitative contribution of necroptosis versus apoptosis to overall antitumor efficacy has not been deconvoluted, the mechanistic divergence is established at the pathway level [1].

necroptosis RIPK1 non-apoptotic cell death mechanism of action IAP antagonist

GDC-0152 Procurement Guide: Validated Research Applications Based on Differential Evidence


Glioblastoma Research Requiring Orthotopic Model Validation and ML-IAP Targeting

GDC-0152 is the Smac mimetic of choice for glioblastoma studies where ML-IAP expression is implicated in therapeutic resistance. Peer-reviewed data demonstrate that ML-IAP expression correlates with poor patient survival in GBM cohorts, and GDC-0152 (Ki = 14 nM for ML-IAP) improves survival in orthotopic U87MG xenograft models in a dose-dependent manner [1]. The orthotopic implantation model provides CNS-relevant assessment of compound penetration and intratumoral activity not captured by subcutaneous xenografts. Other Smac mimetics including AT-406 and Birinapant lack equivalently documented orthotopic GBM efficacy data in the primary literature [2].

Translational Pharmacology Studies Requiring Defined Human PK Parameters

For studies bridging preclinical efficacy to clinical translation, GDC-0152 offers published human pharmacokinetic parameters from Phase 1 evaluation (NCT00977067): mean plasma clearance of 9 ± 3 mL/min/kg, volume of distribution of 0.6 ± 0.2 L/kg, and linear PK over the 0.049–1.48 mg/kg IV dose range [1]. These defined parameters enable exposure modeling and dose selection for preclinical studies without sole reliance on allometric scaling from rodent data. The availability of human PK data reduces translational uncertainty relative to compounds lacking such clinical characterization [1].

Breast Cancer Xenograft Studies Requiring Oral Bioavailability and Selective Tumor Cell Killing

GDC-0152 demonstrates oral bioavailability with tumor growth inhibition in the MDA-MB-231 triple-negative breast cancer xenograft model at 10–100 mg/kg doses [1]. Importantly, GDC-0152 reduces viability of MDA-MB-231 breast cancer cells while sparing normal human mammary epithelial cells (HMECs) in vitro, indicating a therapeutic selectivity window [1]. This combination of oral dosing feasibility and documented differential sensitivity between tumor and normal cells supports GDC-0152 as a reference IAP antagonist for breast cancer in vivo pharmacology studies.

Investigation of Non-Apoptotic Cell Death Mechanisms (Necroptosis)

GDC-0152 activates RIPK1-dependent necroptosis, a caspase-independent programmed cell death pathway distinct from the canonical apoptotic mechanisms described for AT-406 (selective cIAP1 degradation) and Birinapant (TRAIL-synergistic apoptosis) [1]. Investigators studying apoptosis-resistant tumor populations or exploring the therapeutic potential of necroptosis induction should consider GDC-0152 as a tool compound based on this established mechanistic signature. Pathway validation can be performed using RIPK1 inhibitors or genetic knockout models to confirm necroptotic contribution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-0152

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.